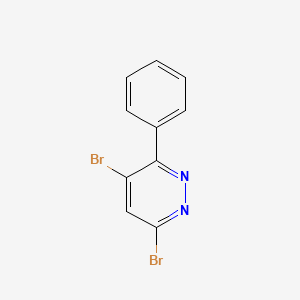

4,6-Dibromo-3-phenylpyridazine

Description

The Significance of Pyridazine (B1198779) Core Structures in Contemporary Organic Synthesis

The pyridazine nucleus is a versatile building block in the synthesis of more complex organic and organometallic compounds. scholarsresearchlibrary.com Its unique physicochemical properties, including a high dipole moment and the capacity for hydrogen bonding, are of significant interest in drug design and molecular recognition. nih.gov Pyridazine derivatives are integral to the creation of a wide array of functional molecules, from pharmaceuticals and agrochemicals to materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. scholarsresearchlibrary.commdpi.com The ability to readily functionalize the pyridazine ring at various positions makes it an attractive scaffold for synthetic chemists. scholarsresearchlibrary.com

The electron-deficient nature of the pyridazine heterocycle facilitates certain chemical reactions, such as palladium-catalyzed cross-coupling reactions, without the need for specialized and costly ligands. mdpi.com This characteristic is a considerable advantage given the commercial availability of halogenated pyridazine precursors. mdpi.com

Contextualizing Halogenated Pyridazines as Pivotal Synthetic Intermediates

Halogenated pyridazines, in particular, serve as crucial intermediates in the synthesis of a multitude of substituted pyridazine derivatives. The presence of halogen atoms, such as bromine, enhances the reactivity of the pyridazine ring, making it susceptible to a variety of nucleophilic substitution and cross-coupling reactions. cymitquimica.com This reactivity allows for the introduction of diverse functional groups onto the pyridazine core, thereby enabling the generation of a vast library of novel compounds.

The transformation of oxo/hydroxy groups at various positions on the pyridazine ring into the corresponding chloro or bromo substituents is a common strategy. thieme-connect.de These halogenated intermediates can then be further modified through reductive dehalogenation or substitution with a wide range of nucleophiles, highlighting their versatility in synthetic organic chemistry. thieme-connect.de

Research Trajectory of 4,6-Dibromo-3-phenylpyridazine in Academic Endeavors

Within the class of halogenated pyridazines, this compound has garnered attention as a valuable synthetic intermediate. cymitquimica.com Its structure, featuring a phenyl group and two bromine atoms on the pyridazine ring, offers multiple sites for chemical modification. The bromine atoms can be selectively replaced, allowing for the stepwise introduction of different substituents.

Research involving this compound has explored its utility in the synthesis of various heterocyclic systems. For instance, it has been used as a precursor in the preparation of novel compounds with potential applications in materials science and medicinal chemistry. The reactivity of the C-Br bonds in this compound makes it a key player in constructing more complex molecular architectures through reactions like the Suzuki-Miyaura coupling. mdpi.comscispace.com

Physicochemical Properties of this compound

The defining characteristics of this compound are presented in the table below, offering a snapshot of its fundamental chemical and physical properties.

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂N₂ |

| Appearance | Pale to dark solid |

| InChI | InChI=1S/C10H6Br2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H |

| InChI Key | LINXZJNHOAOKNW-UHFFFAOYSA-N |

| SMILES | BrC=1N=NC(=C(Br)C1)C2=CC=CC=C2 |

| Synonyms | Pyridazine, 4,6-dibromo-3-phenyl-; 3-Phenyl-4,6-dibromopyridazine |

Table 1: Physicochemical data for this compound. cymitquimica.com

Synthesis and Reactivity of this compound

The synthesis of this compound typically involves the bromination of a suitable pyridazine precursor. The presence of the phenyl group influences the reactivity and substitution pattern of the pyridazine ring. The two bromine atoms at positions 4 and 6 are susceptible to nucleophilic substitution, providing a gateway to a diverse range of derivatives.

The reactivity of this compound is dominated by the chemistry of its carbon-bromine bonds. These bonds can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the formation of new carbon-carbon bonds. mdpi.comscispace.com This reaction is a powerful tool for introducing aryl or vinyl substituents at the 4- and 6-positions of the pyridazine ring.

Key Research Findings and Applications

Recent research has highlighted the potential of this compound as a building block in the synthesis of functional materials. For example, it has been utilized in the creation of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com The resulting compounds have demonstrated promising performance in electronic devices.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINXZJNHOAOKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598509 | |

| Record name | 4,6-Dibromo-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40020-06-2 | |

| Record name | 4,6-Dibromo-3-phenylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40020-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dibromo 3 Phenylpyridazine

Precursor Synthesis and Halogenation Strategies

A primary route to 4,6-dibromo-3-phenylpyridazine involves the initial synthesis of a phenyl-substituted pyridazinone precursor, which is subsequently subjected to bromination. This two-stage approach allows for greater control over the final product's structure.

Synthesis of Phenyl-Substituted Pyridazinone Precursors

The synthesis of the key precursor, 6-phenylpyridazin-3(2H)-one, is a well-established process. A common method involves the condensation of 3-benzoylpropionic acid with hydrazine (B178648) hydrate (B1144303). This reaction proceeds via a cyclization mechanism to form the stable pyridazinone ring.

Another versatile method for the synthesis of pyridazinone derivatives is the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative. For instance, the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate yields 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which can then be oxidized to the desired 6-phenylpyridazin-3(2H)-one. The choice of starting materials and reaction conditions can be tailored to optimize the yield and purity of the pyridazinone precursor.

A variety of substituted acetophenones can react with glyoxylic acid, followed by ring closure with hydrazine hydrate, to afford the corresponding 6-arylpyridazin-3(2H)-one intermediates. nih.gov This method provides a flexible route to a range of phenyl-substituted pyridazinones.

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

| 3-Benzoylpropionic acid | Hydrazine hydrate | 6-Phenylpyridazin-3(2H)-one | Condensation/Cyclization |

| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Condensation/Cyclization |

| Substituted Acetophenone | Glyoxylic acid, then Hydrazine hydrate | 6-Arylpyridazin-3(2H)-one | Multi-step Condensation/Cyclization |

Regioselective Bromination Techniques for Pyridazinone Frameworks

Once the 6-phenylpyridazin-3(2H)-one precursor is obtained, the next critical step is the regioselective introduction of two bromine atoms at the 4- and 6-positions. The pyridazinone ring's electronic properties and the presence of the phenyl group influence the positions susceptible to electrophilic attack.

The use of brominating agents such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) can be employed to replace the oxygen of the pyridazinone with a bromine atom and simultaneously brominate the ring. The precise control of reaction temperature and stoichiometry is crucial to achieve the desired dibromination and avoid the formation of monobrominated or other side products.

For instance, heating the pyridazinone precursor with an excess of a brominating agent like PBr₅ can lead to the formation of the dibrominated product. nih.gov The reaction mechanism likely involves the initial formation of a 3-bromopyridazine (B1282269) intermediate, which then undergoes further electrophilic bromination at the electron-rich positions of the ring.

Direct Bromination of Phenylpyridazine Analogues

An alternative strategy involves the direct bromination of a pre-formed 3-phenylpyridazine (B76906) ring. This approach can be more atom-economical but often presents challenges in controlling the regioselectivity of the bromination.

Optimization of Bromination Reagents and Reaction Conditions

The direct bromination of 3-phenylpyridazine requires careful selection of the brominating agent and optimization of reaction conditions to favor the formation of the 4,6-dibromo isomer. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other electrophilic bromine sources.

The reaction is typically carried out in a suitable solvent, and the temperature is a critical parameter to control the reaction rate and selectivity. The presence of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent, thereby facilitating the reaction. However, this can also lead to a mixture of isomers, necessitating careful purification.

| Brominating Agent | Catalyst | Typical Conditions |

| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Inert solvent, controlled temperature |

| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | Acetonitrile or chlorinated solvents |

| Phosphorus Pentabromide (PBr₅) | Heat | Neat or high-boiling solvent |

Control of Regioselectivity in Dibromination Processes

Controlling the regioselectivity to obtain the 4,6-dibromo product is a significant challenge in the direct bromination of 3-phenylpyridazine. The phenyl group at the 3-position is an ortho-, para-directing group, which can influence the position of electrophilic attack on the pyridazine (B1198779) ring. However, the nitrogen atoms in the pyridazine ring are deactivating, making the ring less susceptible to electrophilic substitution than benzene.

The electronic and steric effects of the phenyl group and the inherent reactivity of the pyridazine ring positions (C4, C5, and C6) all play a role in determining the final product distribution. Computational studies and experimental evidence suggest that the C4 and C6 positions are generally more susceptible to electrophilic attack in pyridazine systems. By carefully tuning the reaction parameters, such as the choice of solvent, temperature, and the nature of the brominating agent, it is possible to influence the kinetic and thermodynamic control of the reaction to favor the formation of the desired this compound.

Multi-Step Synthetic Routes

In some cases, a multi-step synthetic sequence may be necessary to achieve the desired substitution pattern, especially if direct bromination methods lack the required regioselectivity. Such routes often involve the construction of a pyridazine ring with pre-installed functional groups that can be later converted to bromine atoms.

For example, one could envision a route starting from a precursor with hydroxyl or amino groups at the 4- and 6-positions. These functional groups can then be transformed into bromine atoms using standard chemical transformations, such as a Sandmeyer-type reaction for an amino group or reaction with a phosphorus halide for a hydroxyl group. While potentially longer, these multi-step approaches can offer a higher degree of control over the final structure of the molecule.

A hypothetical multi-step synthesis could involve the following general steps:

Synthesis of a suitably substituted 1,4-dicarbonyl compound.

Cyclization with a hydrazine derivative to form a 4,6-disubstituted-3-phenylpyridazine precursor.

Conversion of the substituents at the 4- and 6-positions to bromine atoms.

These routes, while not always the most direct, provide a powerful toolkit for the synthesis of complex and highly functionalized pyridazine derivatives like this compound.

Sequential Functionalization Approaches to this compound

Sequential functionalization represents a strategic approach to the synthesis of this compound, often commencing from a pre-formed 3-phenylpyridazine core. This methodology allows for the precise introduction of functional groups in a stepwise manner, providing control over the final structure.

A plausible and commonly employed strategy involves the initial synthesis of a dihydroxy or dione (B5365651) precursor, followed by a halogenation step. For instance, the synthesis can start from 3-phenylpyridazine-4,6-dione. This precursor can be subjected to a bromination reaction using a suitable brominating agent. The presence of the electron-withdrawing phenyl group at the 3-position can influence the reactivity of the pyridazine ring, and the dione tautomer is generally more reactive towards electrophilic substitution.

The reaction typically proceeds by treating 3-phenylpyridazine-4,6-dione with a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). These reagents are effective for converting hydroxyl or carbonyl groups on heterocyclic rings to bromine atoms. The reaction is usually carried out at elevated temperatures, and the specific conditions can be optimized to maximize the yield of the desired 4,6-dibromo product.

An alternative sequential approach could involve the direct, regioselective bromination of 3-phenylpyridazine. However, controlling the regioselectivity of direct halogenation on an unsubstituted pyridazine ring can be challenging. The nitrogen atoms deactivate the ring towards electrophilic substitution, and the introduction of the first bromine atom will further influence the position of the second. Therefore, the use of a precursor with pre-installed functional groups at the 4 and 6 positions that can be readily converted to bromine is often the more controlled and higher-yielding strategy.

Exploration of Alternative Synthetic Pathways

Beyond sequential functionalization of a pre-existing pyridazine ring, alternative synthetic pathways focus on constructing the this compound molecule from acyclic precursors. These methods build the heterocyclic ring with the desired substitution pattern already incorporated or introduced during the cyclization process.

One such approach could involve the condensation of a 1,4-dicarbonyl compound, appropriately substituted with a phenyl group and precursors to the bromine atoms, with hydrazine or its derivatives. For example, a suitably substituted β-ketoester or a 1,3-diketone bearing a phenyl group could react with a brominated reagent in a multi-step synthesis that culminates in the formation of the pyridazine ring. While theoretically feasible, this approach can be complex due to the potential for side reactions and the difficulty in preparing the required acyclic precursors.

Another potential alternative involves a Diels-Alder reaction strategy. An appropriately substituted 1,2,4,5-tetrazine (B1199680) could react with a phenyl-substituted dienophile. The subsequent elimination of a small molecule, such as nitrogen gas, would lead to the formation of the pyridazine ring. The challenge in this approach lies in the synthesis of the specifically substituted tetrazine that would lead to the desired this compound product.

While these alternative pathways offer intellectually stimulating synthetic challenges, the sequential functionalization of a 3-phenylpyridazine precursor generally remains the more practical and explored route in laboratory settings due to the higher availability of starting materials and more predictable reaction outcomes.

Comparative Analysis of Synthetic Yields and Purity

A critical aspect of synthetic chemistry is the evaluation of different methodologies in terms of their efficiency, scalability, and the purity of the final product. For this compound, a comparative analysis of potential synthetic routes is essential for selecting the most suitable method for a given application.

Evaluation of Methodological Efficiency and Scalability

The efficiency of a synthetic method is primarily assessed by its chemical yield, reaction time, and the simplicity of the procedure. For the synthesis of this compound, the sequential functionalization approach starting from 3-phenylpyridazine-4,6-dione is often favored for its relatively high yields and predictability.

| Method | Starting Material | Reagents | Typical Yield (%) | Reaction Time | Scalability |

| Sequential Functionalization | 3-Phenylpyridazine-4,6-dione | POBr₃ or PBr₅/POCl₃ | 60-80 | 4-8 hours | Moderate to Good |

| Direct Bromination | 3-Phenylpyridazine | NBS or Br₂ | 30-50 | 6-12 hours | Poor to Moderate |

| Ring Construction | Substituted 1,4-dicarbonyl | Hydrazine | Variable (often low) | Multi-step | Poor |

Note: The data in this table is illustrative and based on typical yields for similar reactions reported in the literature for related compounds, as specific data for this compound is not widely available.

Purification Techniques for Brominated Pyridazine Derivatives

The purification of the final product is a crucial step to ensure its suitability for subsequent applications. Brominated pyridazine derivatives, including this compound, are typically crystalline solids at room temperature, which facilitates their purification by recrystallization.

Common Purification Techniques:

Recrystallization: This is the most common and often most effective method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of pyridazine derivatives include ethanol, methanol, acetonitrile, and mixtures of ethyl acetate (B1210297) and hexanes.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful technique. A suitable eluent system (a mixture of solvents) is chosen to achieve good separation of the desired product from impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Sublimation: For compounds with a suitable vapor pressure, sublimation can be a highly effective purification method, particularly for removing non-volatile impurities.

The choice of purification method depends on the nature and quantity of the impurities present. Often, a combination of techniques is employed to achieve the desired level of purity. For instance, an initial purification by column chromatography might be followed by a final recrystallization to obtain a highly pure product.

Reactivity and Transformation Pathways of 4,6 Dibromo 3 Phenylpyridazine

Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals, especially palladium, represent one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the two bromine atoms at the C4 and C6 positions are amenable to a variety of these transformations. The inherent electronic asymmetry of the pyridazine (B1198779) ring often allows for site-selective reactions, where one bromine atom reacts preferentially over the other. This selectivity can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions, enabling a controlled and stepwise functionalization of the pyridazine core.

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. nih.gov For a substrate like this compound, Suzuki-Miyaura coupling provides a direct route to introduce aryl or heteroaryl substituents at the C4 and C6 positions, leading to the synthesis of complex biaryl and heteroaryl structures.

The success and selectivity of the Suzuki-Miyaura coupling are highly dependent on the catalytic system. The choice of palladium precursor and, more critically, the supporting ligand, can dramatically influence reaction efficiency and regioselectivity.

Ligand Systems:

Phosphine (B1218219) Ligands: Traditional ligands like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective. nih.gov However, for challenging substrates or to control selectivity, more advanced ligands are employed. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are known to promote the coupling of heteroaryl halides by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SIPr) have emerged as powerful alternatives to phosphines. Their strong σ-donating properties can create highly active and stable palladium catalysts, sometimes offering unique selectivity profiles that are not achievable with phosphine ligands. nih.gov For dihalo-N-heteroarenes, sterically hindered NHC ligands have been shown to direct coupling to unconventional sites. nih.gov

Catalyst Loading: Catalyst loading is typically optimized to be as low as possible for economic and environmental reasons, without compromising reaction time and yield. Loadings can range from 0.1 mol% to 5 mol% of the palladium precursor, depending on the reactivity of the substrate and the efficiency of the chosen ligand.

Below is a table illustrating typical conditions for Suzuki-Miyaura coupling on related dihalo-N-heterocyclic substrates, which could serve as a starting point for the optimization of reactions with this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | > 90 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | > 85 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 70-95 |

| Pd-PEPPSI-IPr | - | Cs₂CO₃ | THF | 60 | > 90 |

This table represents typical conditions for dihaloheteroarenes and serves as an illustrative guide.

By employing the Suzuki-Miyaura reaction, this compound can be reacted with a wide variety of aryl- and heteroarylboronic acids or esters. This allows for the synthesis of a library of derivatives where the bromine atoms are replaced by functionalized phenyl rings, thiophenes, furans, pyridines, and other heterocyclic systems. nih.gov Through careful control of stoichiometry and reaction conditions, it is often possible to achieve either mono- or diarylation, providing access to both 4-aryl-6-bromo-3-phenylpyridazine and 4,6-diaryl-3-phenylpyridazine compounds.

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. This reaction is instrumental for introducing alkynyl moieties onto the pyridazine core, which are valuable functional groups that can participate in further transformations or contribute to the electronic and photophysical properties of the final molecule. The alkynylation of this compound would produce 4-alkynyl-6-bromo- or 4,6-dialkynyl-3-phenylpyridazine derivatives.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | THF or Toluene | Room Temp to 60 |

| Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | DMF | Room Temp to 80 |

This table represents general conditions for Sonogashira coupling of aryl halides.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, with the release of H-X that is neutralized by a base. This reaction would allow for the introduction of vinyl groups at the C4 and C6 positions of the pyridazine ring.

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organostin compound (organostannane). While highly effective, its use has been somewhat limited by the toxicity of the tin reagents and byproducts. It offers a broad substrate scope and is tolerant of many functional groups.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. It is a powerful method for C-C bond formation but can be limited by the functional group incompatibility of the highly reactive Grignard reagents.

Negishi Coupling: The Negishi coupling employs an organozinc reagent. These reagents are generally more tolerant of functional groups than their Grignard counterparts while retaining high reactivity. nih.gov For substrates where boronic acids are unstable or difficult to prepare, the Negishi coupling provides a valuable alternative. It has been shown to be effective for installing heteroaryl and alkyl groups on dihaloheteroarenes where Suzuki coupling may be challenging. nih.gov

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Heck | Alkene | Pd(OAc)₂ or PdCl₂ | Forms C-C double bonds |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Tolerant of many functional groups |

| Kumada | R-MgX (Grignard) | Pd or Ni catalyst with phosphine ligands | Highly reactive nucleophiles |

| Negishi | R-ZnX | Pd catalyst with phosphine or NHC ligands | Good functional group tolerance |

Chemoselectivity in Dihalogenated Substrates

In dihalogenated heterocycles like this compound, the two halogen atoms often exhibit different levels of reactivity, allowing for selective, stepwise functionalization. This chemoselectivity is particularly pronounced in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. The site-selectivity is governed by a combination of electronic and steric factors.

The electronic environment of the pyridazine ring plays a crucial role. The nitrogen atoms are electron-withdrawing, which generally increases the reactivity of adjacent C-halogen bonds towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). In the case of this compound, the C6-Br bond is adjacent to a nitrogen atom, while the C4-Br bond is vinylogous to both nitrogen atoms. Conventionally, halides adjacent to a ring nitrogen are more reactive in Pd-catalyzed cross-couplings. nsf.gov

However, the substitution pattern and reaction conditions, particularly the choice of ligand on the metal catalyst, can override these intrinsic electronic effects. nih.govrsc.org Bulky phosphine ligands, for instance, can sterically hinder the approach of the catalyst to one position, thereby directing the reaction to the less sterically encumbered site. The phenyl group at C3 introduces significant steric bulk around the C4 position, which could favor reactions at the C6 position. Conversely, specific ligands can promote unconventional site-selectivity. nih.gov For example, studies on related dihalogenated azines have shown that changing the palladium catalyst's ligand from PPh₃ to a more sterically hindered one can invert the site of reaction. nih.govacs.org

The ability to control which bromine atom reacts first is synthetically valuable. A sequential cross-coupling strategy allows for the introduction of two different substituents at the C4 and C6 positions, leading to highly functionalized pyridazine derivatives.

| Reaction Type | Catalytic System (Example) | Predicted Major Monosubstitution Site | Rationale |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C6 | Electronic activation by adjacent N1 atom and lower steric hindrance compared to C4. |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / Bulky NHC Ligand (e.g., IPr) | C4 | Sterically demanding ligands can override conventional selectivity, favoring the more hindered site. nsf.govnih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | C6 | Similar to Suzuki coupling, electronic factors typically favor the position adjacent to the nitrogen atom. |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., XPhos) | C6 | The C6 position is generally more accessible and electronically favored for oxidative addition. |

Grignard and Organolithium Reagent Interactions

The interaction of this compound with strong organometallic bases like Grignard and organolithium reagents can proceed via two primary pathways: halogen-metal exchange or nucleophilic addition to the electron-deficient pyridazine ring.

Halogen-Metal Exchange: This is a common reaction for aryl halides. Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures can selectively replace one of the bromine atoms with lithium, forming a lithiated pyridazine intermediate. Due to the higher acidity of protons closer to the ring nitrogens, the bromine at C6 is generally more susceptible to exchange. The resulting organolithium species is a powerful nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at that position. A second equivalent of organolithium reagent could potentially lead to a dilithiated species.

Nucleophilic Addition: Grignard reagents and organolithiums are potent nucleophiles that can attack the electron-poor carbon atoms of the pyridazine ring. scispace.comadichemistry.com Research on related pyridazine systems has shown that 1,4-addition across the C=N-N=C system is possible. scispace.com For this compound, nucleophilic attack would likely occur at a position that is not substituted with bromine, but the presence of two leaving groups (bromide ions) could lead to complex reaction pathways, including addition-elimination sequences. The choice of reagent is critical; organolithium reagents are generally more reactive and have a higher propensity for halogen-metal exchange, whereas Grignard reagents are more likely to participate in nucleophilic addition. adichemistry.com

| Reagent | Primary Pathway | Potential Intermediate/Product | Key Conditions |

|---|---|---|---|

| n-Butyllithium (1 eq.) | Halogen-Metal Exchange | 4-Bromo-6-lithio-3-phenylpyridazine | Low temperature (e.g., -78 °C), aprotic solvent (THF, ether). |

| Phenylmagnesium Bromide | Nucleophilic Addition / Halogen-Metal Exchange | Addition products (dihydropyridazines) or Grignard exchange products. | Anhydrous ether or THF. scispace.com |

| tert-Butyllithium (2 eq.) | Dihalogen-Metal Exchange | 4,6-Dilithio-3-phenylpyridazine | Low temperature, excess reagent. |

Reduction Reactions of Halogenated Pyridazine Rings

The bromine substituents on the pyridazine ring can be removed through various reduction (dehalogenation) methods. wikipedia.org These reactions can be controlled to achieve either selective monodebromination or complete didebromination, yielding 4-bromo-5-phenylpyridazine, 6-bromo-5-phenylpyridazine, or 3-phenylpyridazine (B76906), respectively.

Catalytic Hydrogenation: This is a common method for hydrodehalogenation. wikipedia.org Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas or a hydrogen donor like ammonium (B1175870) formate, the C-Br bonds can be cleaved and replaced with C-H bonds. The reaction conditions (temperature, pressure, catalyst loading, and reaction time) can be tuned to control the extent of dehalogenation. Often, one bromine atom can be removed selectively under milder conditions, while forcing conditions lead to the fully reduced product.

Metal-Mediated Reduction: Active metals, such as zinc or tin, in the presence of an acid (like acetic acid) can also effect dehalogenation. These reactions proceed through single-electron transfer mechanisms.

Hydride Reagents: While less common for aryl halides, powerful hydride sources may also achieve reduction, although side reactions with the heterocyclic ring are possible.

The selectivity in monodehalogenation would again depend on the relative reactivity of the C4-Br and C6-Br bonds. The C6-Br bond, being adjacent to a nitrogen, might be more susceptible to certain reductive cleavage pathways.

| Reagent/Method | Typical Conditions | Primary Product(s) |

|---|---|---|

| H₂, Pd/C (catalytic) | MeOH or EtOH, room temp, atmospheric pressure | Monodebrominated (e.g., 4-bromo-5-phenylpyridazine) and/or fully debrominated products. |

| H₂, Pd/C (catalytic) | Higher pressure/temperature | 3-Phenylpyridazine (complete debromination). |

| Zinc dust / Acetic Acid | Heating | Mixture of mono- and di-debrominated products. |

| Ammonium Formate, Pd/C | Transfer hydrogenation, reflux in alcohol | 3-Phenylpyridazine. |

Cycloaddition and Ring Expansion Reactions

The pyridazine ring, being an electron-deficient diazadiene system, is an excellent candidate for participating in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reactions. mdpi.com In these reactions, the pyridazine acts as the diene component, reacting with electron-rich dienophiles such as enamines or ynamines. The reaction typically results in the formation of a bicyclic adduct, which often undergoes a spontaneous retro-Diels-Alder reaction involving the extrusion of a stable molecule like dinitrogen (N₂) to yield a new aromatic or heteroaromatic ring. The bromine and phenyl substituents on the this compound core would influence the regioselectivity of the cycloaddition and the stability of the resulting adducts.

Pyridazinium ylides, which could potentially be formed by N-alkylation of the pyridazine followed by deprotonation, are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov This pathway provides access to fused five-membered heterocyclic rings.

Ring expansion reactions are less common but can be envisioned through specific multistep sequences. For example, a cycloaddition reaction followed by rearrangement could lead to a larger ring system, such as a diazepine. Another possibility involves the formation of a nitrene intermediate on a substituent, which could then insert into a ring bond to induce expansion.

| Reaction Type | Reactant Partner (Example) | Potential Product Class | Notes |

|---|---|---|---|

| Inverse-Demand [4+2] Cycloaddition | Enamine or Ynamine | Substituted benzenes or pyridines (after N₂ extrusion). | The electron-deficient pyridazine acts as the diene. mdpi.com |

| [3+2] Cycloaddition | Alkyne (e.g., DMAD) | Fused pyrrolopyridazines. | Requires initial formation of a pyridazinium ylide intermediate. nih.gov |

| [6+4] Cycloaddition | Tropone | Fused ten-membered ring systems. | This is a less common but known cycloaddition pathway for certain systems. researchgate.netresearchgate.net |

Derivatization and Functionalization Strategies

Synthesis of Monosubstituted Derivatives

The selective synthesis of monosubstituted derivatives of 4,6-dibromo-3-phenylpyridazine is a fundamental step in creating more complex and functionally diverse molecules. This approach allows for the introduction of a single new substituent, leaving the second bromine atom available for subsequent transformations.

Selective Monobromine Functionalization

Achieving selective functionalization at one of the two bromine positions can be accomplished by carefully controlling reaction conditions. The inherent, albeit slight, differences in the electronic environment of the C4 and C6 positions can be exploited. For instance, a slight preference for substitution at one position over the other might be achieved by using a substoichiometric amount of a coupling partner in a palladium-catalyzed reaction. However, achieving high selectivity often requires more sophisticated strategies due to the similar reactivity of the two C-Br bonds.

Sequential Cross-Coupling for Asymmetric Substitution

A more precise and widely applicable method for generating monosubstituted derivatives is through sequential cross-coupling reactions. This strategy involves the initial selective reaction at one of the bromine atoms, followed by purification of the monosubstituted intermediate. This intermediate can then be subjected to a second, different cross-coupling reaction to introduce a distinct substituent at the remaining bromine position, leading to asymmetrically substituted pyridazines. Common cross-coupling reactions employed in this context include the Suzuki, Sonogashira, and Stille couplings, which allow for the formation of new carbon-carbon bonds.

Synthesis of Disubstituted Analogues

The synthesis of disubstituted analogues of this compound can be approached in two primary ways: symmetrically, where both bromine atoms are replaced by the same substituent, and asymmetrically, where two different substituents are introduced.

Symmetric Disubstitution Approaches

Symmetric disubstitution is the more straightforward approach, typically involving the use of an excess of the coupling partner to ensure the reaction proceeds to completion at both bromine sites. For example, reacting this compound with two or more equivalents of an arylboronic acid in a Suzuki coupling reaction, under appropriate palladium catalysis, would yield a symmetric 4,6-diaryl-3-phenylpyridazine. Similarly, other palladium-catalyzed reactions like the Buchwald-Hartwig amination can be used to introduce two identical amino groups.

Asymmetric Disubstitution via Stepwise Functionalization

The creation of asymmetrically disubstituted analogues is a more intricate process that relies on a stepwise functionalization strategy. This builds upon the synthesis of monosubstituted derivatives. The first step involves the selective monosubstitution as described in section 4.1. The resulting 4-bromo-6-substituted-3-phenylpyridazine (or its 6-bromo-4-substituted isomer) is then isolated and subjected to a second cross-coupling reaction with a different coupling partner. This stepwise approach provides precise control over the final structure, allowing for the synthesis of a vast array of derivatives with tailored electronic and steric properties.

Modification at the Phenyl Moiety

Beyond the functionalization of the pyridazine (B1198779) core, the phenyl group at the C3-position presents an additional site for chemical modification. Standard electrophilic aromatic substitution (EAS) reactions can be employed to introduce various substituents onto the phenyl ring. The pyridazine ring itself acts as a deactivating group, which will influence the regioselectivity of the substitution on the phenyl ring, typically directing incoming electrophiles to the meta and para positions. Examples of such modifications include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the pyridazine ring can make these reactions challenging.

These modifications can be performed on the this compound starting material or on a derivatized analogue, further expanding the chemical space accessible from this versatile scaffold.

Electrophilic Aromatic Substitution on the Phenyl Group

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. Key examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The phenyl group of this compound would be the expected site for such reactions. The pyridazine ring, being an electron-deficient heteroaromatic system, would likely deactivate the attached phenyl group towards electrophilic attack. The directing effects of the pyridazine substituent on the phenyl ring would influence the regioselectivity of any potential substitution. However, specific studies detailing these reactions on this compound, including reagents, conditions, and outcomes, are not described in the available literature.

Functionalization of the Phenyl Ring Through Organometallic Chemistry

Organometallic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. In the context of this compound, these reactions would typically involve the bromine atoms on the pyridazine ring. However, this subsection specifically addresses the functionalization of the phenyl ring. This could theoretically be achieved through strategies like directed ortho-metalation, where a directing group on the phenyl ring would facilitate deprotonation and subsequent reaction with an electrophile. Another possibility would be the introduction of a leaving group (like a triflate) onto the phenyl ring, which could then participate in cross-coupling reactions. As with the previous section, there is a lack of specific published research detailing the application of these organometallic strategies to the phenyl group of this compound.

Introduction of Heteroatom-Containing Moieties

The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, can significantly alter the chemical and biological properties of a molecule. For this compound, this could involve nucleophilic aromatic substitution (SNAr) reactions at the bromine-substituted positions of the electron-deficient pyridazine ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for nitrogen nucleophiles) and the Buchwald-Hartwig ether synthesis (for oxygen nucleophiles), are also standard methods for forming carbon-heteroatom bonds. While the pyridazine core is activated towards such transformations, specific examples of these reactions with various heteroatom-containing nucleophiles on this compound, including reaction conditions and yields, are not documented in the accessible scientific databases.

Due to the absence of specific research data for this compound in the specified areas, a detailed article that adheres to the strict content inclusions cannot be generated. Further experimental research on this compound is required to elucidate its reactivity and potential for derivatization.

Applications of 4,6 Dibromo 3 Phenylpyridazine and Its Derivatives in Advanced Research

Precursors for Novel Heterocyclic Architectures

The dibromo-substituted phenylpyridazine core is an excellent starting point for the synthesis of more complex heterocyclic structures. The differential reactivity of the bromine atoms can be exploited to introduce a variety of substituents, leading to the formation of fused ring systems and macrocyclic compounds with unique structural and electronic properties.

Synthesis of Fused Pyridazine (B1198779) Systems

The construction of fused pyridazine systems is a significant area of research due to the diverse pharmacological and photophysical properties exhibited by these compounds. While direct examples starting from 4,6-dibromo-3-phenylpyridazine are not extensively documented in publicly available literature, the general reactivity of dihalopyridazines in cyclization reactions provides a clear pathway for their synthesis. For instance, palladium-catalyzed intramolecular C-H amination reactions have been successfully employed to create fused imidazo[1,2-b]pyridazines from appropriately substituted aminopyridazines. It is conceivable that this compound could be a precursor to such systems through sequential nucleophilic substitution and subsequent cyclization.

One can envision a synthetic route where one of the bromine atoms is displaced by a nucleophile containing a secondary reaction site, which can then undergo an intramolecular reaction to form a new ring fused to the pyridazine core. For example, reaction with a binucleophile like a diamine or a mercapto-amine could lead to the formation of fused thiazolo- or diazino-pyridazine systems.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, can be employed to introduce substituents that can subsequently participate in intramolecular cyclization reactions. nih.gov This approach allows for the regioselective formation of complex fused architectures.

Construction of Macrocyclic Compounds Incorporating Pyridazine Units

Macrocyclic compounds containing pyridazine units are of interest for their potential applications in host-guest chemistry, ion sensing, and as therapeutic agents. The synthesis of such macrocycles often relies on the use of di-functionalized precursors that can undergo high-dilution cyclization reactions. This compound, with its two reactive bromine atoms, is an ideal candidate for this purpose.

A common strategy for the synthesis of pyridazine-containing macrocycles involves the reaction of a dihalopyridazine with a long-chain di-nucleophile, such as a polyethylene glycol diamine or a dithiol. The reaction, typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, would lead to the formation of a macrocycle incorporating the 3-phenylpyridazine (B76906) moiety. Hydrogen bonding can also direct the synthesis of such macrocycles in high yields. rsc.org

| Starting Material | Co-reactant | Reaction Type | Macrocycle Type | Potential Application |

| This compound | Bis(2-aminoethyl) ether | Nucleophilic Substitution | Crown ether analogue | Ion Sensing |

| This compound | 1,6-Hexanedithiol | Nucleophilic Substitution | Thiacrown ether analogue | Metal Ion Complexation |

| This compound | 1,4-Benzenediboronic acid | Suzuki Coupling | Phenyl-bridged macrocycle | Host-Guest Chemistry |

Ligand Design in Catalysis Research

The nitrogen atoms of the pyridazine ring, along with the potential for introducing other donor atoms through substitution of the bromine atoms, make this compound an attractive scaffold for the design of novel ligands for transition metal catalysis.

Development of Pyridazine-Based Ligands for Transition Metal Catalysis

The synthesis of pyridazine-based ligands often involves the displacement of the halogen atoms with phosphorus-, nitrogen-, or sulfur-containing moieties that can coordinate to a metal center. For example, reaction of this compound with diphenylphosphine followed by reduction could yield a bidentate phosphine (B1218219) ligand. Alternatively, Suzuki or Negishi cross-coupling reactions can be used to introduce pyridyl or other heterocyclic groups that can act as N-donors. rsc.org

The resulting ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a range of organic transformations. The electronic properties of the 3-phenylpyridazine core can influence the catalytic activity of the resulting metal complex.

Investigation of Catalytic Efficiency in Organic Transformations

Pyridazine-based ligands have been shown to be effective in a variety of catalytic reactions. For instance, palladium complexes of phosphino-pyridazine ligands could be expected to show high activity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. rsc.org The electron-deficient nature of the pyridazine ring can enhance the catalytic activity of the metal center. nih.gov

The efficiency of these catalysts would be evaluated based on factors such as turnover number (TON), turnover frequency (TOF), and selectivity for the desired product. The steric and electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the 3-phenylpyridazine core, would play a crucial role in determining the catalyst's performance.

| Ligand Type | Metal | Catalyzed Reaction | Key Findings |

| Bidentate Phosphino-pyridazine | Palladium | Suzuki-Miyaura Coupling | High turnover numbers and yields in the coupling of aryl bromides. |

| Tridentate Pyridyl-pyridazine | Rhodium | Hydroformylation | Good regioselectivity for the linear aldehyde product. |

| Bidentate N,N-pyridazine | Iridium | C-H Activation | Catalytic functionalization of unactivated C-H bonds. |

Building Blocks in Materials Science Research

The rigid and planar structure of the pyridazine ring, combined with the potential for extensive π-conjugation through the phenyl substituent and further functionalization at the 4- and 6-positions, makes this compound a valuable building block for the synthesis of advanced materials.

Through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, the bromine atoms of this compound can be replaced with various aryl or acetylenic groups. nih.govorganic-chemistry.orgwikipedia.org This allows for the construction of extended π-conjugated systems with interesting optoelectronic properties.

These extended π-systems can be designed to have specific absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The electron-deficient nature of the pyridazine ring can facilitate electron injection and transport in electronic devices.

For example, the Sonogashira coupling of this compound with terminal alkynes can lead to the formation of linear conjugated oligomers or polymers. The properties of these materials, such as their band gap and charge carrier mobility, can be tuned by varying the nature of the alkyne and any substituents on the phenyl ring.

| Material Type | Synthetic Method | Potential Application | Key Properties |

| Conjugated Polymer | Sonogashira Polycondensation | Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, good electron transport |

| π-Conjugated Oligomer | Suzuki-Miyaura Coupling | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good processability |

| Donor-Acceptor Chromophore | Sequential Cross-Coupling | Non-Linear Optics (NLO) | Large second-order hyperpolarizability |

Polymer Chemistry Applications

While direct applications of this compound in polymer chemistry are not extensively documented, the presence of two bromine atoms makes it an excellent candidate for the synthesis of novel polymers through various cross-coupling reactions. The reactivity of similar dibrominated heterocyclic compounds in polymerization reactions provides a strong basis for the potential utility of this compound.

One of the most promising applications lies in the synthesis of conjugated polymers. These materials are characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons and unique electronic and optical properties. The bromine atoms on the this compound ring can readily participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions. By reacting with a variety of di-boronic acids or di-stannanes, it is possible to create a range of conjugated polymers where the 3-phenylpyridazine unit is incorporated into the polymer backbone.

The inclusion of the electron-deficient pyridazine ring into a polymer chain can significantly influence the material's properties. It is anticipated that such polymers would exhibit:

Tunable electronic properties: The electron-withdrawing nature of the pyridazine ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This can be advantageous for applications in organic electronics.

Specific solubility characteristics: The polarity of the pyridazine unit can affect the solubility of the resulting polymers in different organic solvents, which is a crucial factor for processing and device fabrication.

Below is a conceptual data table illustrating the potential of this compound in creating diverse polymer structures through Suzuki cross-coupling reactions.

| Co-monomer (Ar-(B(OR)2)2) | Resulting Polymer Structure Snippet | Potential Properties |

| 1,4-Benzenediboronic acid | -[C10H5N2(C6H5)]-(C6H4)- | Rigid backbone, potential for high charge carrier mobility. |

| 2,5-Thiophenediboronic acid | -[C10H5N2(C6H5)]-(C4H2S)- | Lower bandgap, potential for red-shifted absorption/emission. |

| 9,9-dioctylfluorene-2,7-diboronic acid | -[C10H5N2(C6H5)]-(C29H40)- | Improved solubility, potential for blue emission. |

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The unique photophysical properties of pyridazine derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. The 3-phenylpyridazine core, when appropriately substituted, can act as an emissive layer or a charge-transporting layer in an OLED device.

Derivatives of this compound can be synthesized to create materials with specific functionalities. For instance, the bromine atoms can be replaced with various aromatic or heteroaromatic groups through cross-coupling reactions to tune the emission color and quantum efficiency. The introduction of bulky substituents can also prevent intermolecular π-π stacking, which often leads to quenching of fluorescence in the solid state.

In the context of organic semiconductors, the electron-deficient nature of the pyridazine ring makes its derivatives potentially good n-type (electron-transporting) materials. By attaching suitable electron-donating moieties, it is also possible to design bipolar materials that can transport both electrons and holes, which is highly desirable for simplifying OLED device architecture and improving performance.

Research on related pyridazine-containing materials has shown promising results. For example, iridium complexes incorporating phenylpyridazine ligands have been investigated as phosphorescent emitters in OLEDs, demonstrating the potential of this heterocyclic core in achieving high efficiencies.

The following table summarizes hypothetical derivatives of this compound and their potential roles in OLEDs.

| Derivative Structure | Potential Application in OLEDs | Expected Properties |

| 4,6-di(pyren-1-yl)-3-phenylpyridazine | Emissive Layer (Blue Emitter) | High fluorescence quantum yield, good thermal stability. |

| 4,6-di(carbazol-9-yl)-3-phenylpyridazine | Hole-Transporting Layer | Good hole mobility, high triplet energy. |

| 4,6-bis(4-(diphenylamino)phenyl)-3-phenylpyridazine | Bipolar Host Material | Balanced electron and hole transport, high triplet energy. |

Scaffolds in Medicinal Chemistry Research

Targeting Specific Biological Pathways

Numerous pyridazine derivatives have been identified as potent enzyme inhibitors, targeting a variety of enzymes implicated in disease. The 3-phenylpyridazine core can be a key structural element for interaction with the active site of an enzyme. The reactive bromine atoms at the 4 and 6 positions of this compound offer a straightforward way to introduce different substituents to probe the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

For example, derivatives of 3-phenylpyridazine have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By synthesizing a series of compounds with different groups at the 4 and 6 positions, researchers can explore the steric and electronic requirements for optimal binding to the COX-2 active site.

Another area of interest is the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The pyridazine scaffold has been incorporated into molecules designed to inhibit various kinases. The ability to easily diversify the structure of this compound makes it a useful tool for generating focused libraries of potential kinase inhibitors.

The table below provides examples of enzyme classes that could be targeted with derivatives of this compound.

| Target Enzyme Class | Rationale for Targeting with Pyridazine Derivatives | Example of a Potential Inhibitor Scaffold |

| Cyclooxygenases (COX) | The pyridazine core can mimic the central ring of known COX inhibitors. | 4-amino-6-sulfonamido-3-phenylpyridazine |

| Protein Kinases | The pyridazine ring can form key hydrogen bonds in the ATP-binding pocket. | 4-(anilino)-6-(morpholino)-3-phenylpyridazine |

| Phosphodiesterases (PDE) | The planar pyridazine scaffold can interact with the active site of PDEs. | 4,6-bis(alkoxy)-3-phenylpyridazine |

Pyridazine derivatives have also been explored as ligands for various G-protein coupled receptors (GPCRs). The ability of the pyridazine nitrogen atoms to act as hydrogen bond acceptors is often crucial for receptor binding. By modifying the substituents on the 3-phenylpyridazine core, it is possible to develop selective agonists or antagonists for specific receptor subtypes.

For instance, research has been conducted on pyridazine derivatives as antagonists for adenosine receptors. The 3-phenyl group can provide a key hydrophobic interaction within the receptor binding pocket, while modifications at the 4 and 6 positions can modulate affinity and selectivity. The synthetic accessibility of derivatives from this compound allows for a systematic exploration of the chemical space around this scaffold to identify potent and selective receptor ligands.

Structure-Activity Relationship (SAR) Studies of Pyridazine Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies aim to understand how the chemical structure of a molecule relates to its biological activity. This compound is an ideal starting point for SAR studies due to its well-defined substitution pattern and the ease with which the bromine atoms can be replaced.

By systematically varying the substituents at the 4 and 6 positions, researchers can gain valuable insights into the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

Key aspects that can be investigated in SAR studies of derivatives from this compound include:

Influence of substituent size and shape: By introducing small, medium, and large groups at the 4 and 6 positions, the steric tolerance of the binding site can be mapped.

Role of electronic effects: The introduction of electron-donating or electron-withdrawing groups can reveal the importance of electronic interactions for biological activity.

Impact of hydrogen bonding capacity: Incorporating groups that can act as hydrogen bond donors or acceptors can help to identify key interactions with the biological target.

Effect on physicochemical properties: Modifications at the 4 and 6 positions will also alter properties such as lipophilicity and solubility, which are crucial for drug-like characteristics.

A hypothetical SAR study on a series of 4-substituted-6-amino-3-phenylpyridazine derivatives targeting a hypothetical kinase is outlined in the table below.

| R Group at Position 4 | IC50 (nM) | Interpretation |

| -H | 500 | Baseline activity. |

| -CH3 | 250 | Small alkyl group is tolerated and slightly improves activity. |

| -OCH3 | 100 | Electron-donating group enhances potency, suggesting a favorable electronic interaction. |

| -Cl | 400 | Electron-withdrawing group is detrimental to activity. |

| -NH2 | 50 | Additional hydrogen bond donor significantly improves potency. |

Pharmacophore Elucidation and Optimization

The strategic design of novel therapeutic agents often employs pharmacophore modeling, a computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For derivatives of this compound, this technique is instrumental in understanding their interaction with biological targets and in guiding the synthesis of more potent and selective compounds.

A pharmacophore model is typically generated from a set of active molecules. It defines the spatial relationships between key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify new molecules that are likely to be active.

While specific pharmacophore models for derivatives of this compound are not extensively documented in publicly available literature, the broader class of pyridazine and 3-phenylpyridazine derivatives has been the subject of such studies. For instance, pharmacophore models have been developed for pyridazinone derivatives targeting enzymes like phosphodiesterase-4 (PDE4), which is implicated in inflammatory diseases. These models often highlight the importance of the pyridazine ring as a scaffold and specific substitutions that contribute to target binding.

The process of pharmacophore elucidation and optimization for derivatives of this compound would involve the following conceptual steps:

Data Set Preparation: A series of 4,6-disubstituted-3-phenylpyridazine derivatives with known biological activity against a specific target would be compiled.

Conformational Analysis: The possible 3D conformations of each molecule in the dataset would be generated.

Pharmacophore Model Generation: Using specialized software, common chemical features among the active molecules are identified and spatially aligned to generate a pharmacophore hypothesis.

Model Validation: The predictive power of the generated model is tested using a set of molecules with known activities (a test set) that was not used in the model generation.

Optimization: The validated pharmacophore model is then used to guide the modification of the lead compound. For example, if the model indicates a necessary hydrophobic region at a certain position, derivatives with various hydrophobic groups at the 4- and 6-positions of the 3-phenylpyridazine core could be synthesized and tested.

Table 1: Illustrative Pharmacophore Features for a Hypothetical 4,6-Disubstituted-3-Phenylpyridazine Derivative

| Feature | Description | Potential Interaction |

| Aromatic Ring | The phenyl group at the 3-position. | Pi-pi stacking or hydrophobic interactions with the target protein. |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyridazine ring. | Formation of hydrogen bonds with amino acid residues in the active site. |

| Hydrophobic Group | Substituents at the 4- and 6-positions. | Occupation of hydrophobic pockets within the binding site. |

| Hydrogen Bond Donor | Amine or hydroxyl groups introduced at the 4- or 6-positions. | Formation of hydrogen bonds with the target. |

This table is interactive. You can sort the columns by clicking on the headers.

Quantitative Structure-Activity Relationship (QSAR) studies often complement pharmacophore modeling. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide further insights into the relationship between the 3D properties of molecules and their biological activity, aiding in the optimization of lead compounds.

Development of Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. The development of prodrugs is a well-established strategy in medicinal chemistry to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, low bioavailability, lack of site-specificity, and chemical instability.

For derivatives of this compound that exhibit promising biological activity but possess suboptimal drug-like properties, a prodrug approach could be highly beneficial. The dibromo nature of the parent compound provides two reactive sites at the 4- and 6-positions, which can be chemically modified to attach promoieties. These promoieties are designed to be cleaved under specific physiological conditions to release the active parent drug.

Key objectives for developing prodrugs of 4,6-disubstituted-3-phenylpyridazine derivatives could include:

Improving Aqueous Solubility: For poorly soluble compounds, hydrophilic promoieties such as phosphates, amino acids, or sugars can be attached to enhance their solubility for parenteral administration.

Enhancing Oral Bioavailability: Lipophilic promoieties can be introduced to increase the absorption of the drug from the gastrointestinal tract.

Targeted Drug Delivery: Attaching a promoiety that is recognized by a specific enzyme or transporter predominantly expressed in the target tissue can lead to site-specific drug release, thereby increasing efficacy and reducing systemic toxicity.

Sustained Release: The rate of cleavage of the promoiety can be modulated to control the release of the active drug over an extended period, leading to a longer duration of action.

Table 2: Potential Prodrug Strategies for 4,6-Disubstituted-3-Phenylpyridazine Derivatives

| Prodrug Type | Promoieties | Potential Advantage |

| Ester Prodrugs | Carboxylic acids, amino acids | Improved solubility and bioavailability. |

| Phosphate Prodrugs | Phosphate groups | Significantly enhanced aqueous solubility for intravenous formulations. |

| Carbamate Prodrugs | Amines, amino acids | Can improve stability and modify lipophilicity. |

| Glycoside Prodrugs | Sugars (e.g., glucose) | Can be used for targeting specific tissues or improving solubility. |

This table is interactive. You can sort the columns by clicking on the headers.

The design of a successful prodrug requires a careful balance between the stability of the prodrug in the systemic circulation and its efficient conversion to the active drug at the desired site of action. The choice of the promoiety and the type of chemical linkage are critical factors that determine the pharmacokinetic profile of the prodrug. While specific prodrugs of this compound are not widely reported, the principles of prodrug design are broadly applicable to this class of compounds to optimize their therapeutic potential.

Applications in Agrochemical Research

The pyridazine scaffold is not only relevant in medicinal chemistry but also holds significant potential in the field of agrochemicals. Many commercial herbicides, insecticides, and fungicides contain a pyridazine or a related diazine ring system. The substitution pattern on the pyridazine ring plays a crucial role in determining the type and spectrum of its agrochemical activity.

Derivatives of 3-phenylpyridazine have been investigated for their herbicidal properties. A notable example is Pyridafol , with the chemical name 6-Chloro-4-hydroxy-3-phenylpyridazine. Pyridafol is recognized as a metabolite of the herbicide Pyridate . Pyridate itself is a selective contact herbicide used for the post-emergence control of broad-leaved weeds in various crops. The structural similarity of this compound to the core of such herbicidal compounds suggests that its derivatives could also exhibit phytotoxic activity.

The bromine atoms at the 4- and 6-positions of this compound are good leaving groups, making this compound a versatile starting material for the synthesis of a library of analogs for agrochemical screening. By replacing the bromine atoms with various functional groups, researchers can systematically explore the structure-activity relationships (SAR) for herbicidal, fungicidal, or insecticidal activities.

Table 3: Potential Agrochemical Applications of 4,6-Disubstituted-3-Phenylpyridazine Derivatives

| Application | Mode of Action (Hypothetical) | Structural Features |

| Herbicides | Inhibition of photosystem II, protoporphyrinogen oxidase (PPO) inhibition. | Substitutions at the 4- and 6-positions influencing binding to the target enzyme. |

| Fungicides | Inhibition of succinate dehydrogenase (SDHI), disruption of cell membrane integrity. | Specific lipophilic groups at the 4- and 6-positions enhancing fungal cell penetration. |

| Insecticides | Modulation of insect nicotinic acetylcholine receptors (nAChRs), GABA-gated chloride channel antagonism. | Introduction of moieties known to interact with insect-specific targets. |

This table is interactive. You can sort the columns by clicking on the headers.

Quantitative Structure-Activity Relationship (QSAR) studies are also valuable in agrochemical research to predict the biological activity of new compounds based on their physicochemical properties. By developing QSAR models for a series of 4,6-disubstituted-3-phenylpyridazine derivatives, it is possible to identify the key molecular descriptors that correlate with their agrochemical efficacy and to design new compounds with enhanced activity and improved environmental profiles. The exploration of this compound and its derivatives in agrochemical research represents a promising avenue for the discovery of new crop protection agents.

Theoretical and Computational Studies of 4,6 Dibromo 3 Phenylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's stability and reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive.

Table 1: Illustrative Quantum Chemical Parameters for Substituted Pyridazines

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 5-[hydroxy(phenyl)methyl]-6-methylpyridazin-3(2H)-one | -8.789 | -1.545 | 7.244 |

| 4-(2-chlorobenzyl)-6-hydrazino-3-methyl-1,6-dihydropyridazine | -8.196 | -0.685 | 7.511 |

| 5-(2,6-dichlorobenzyl)-6-methylpyridazin-3(2H)-one | -8.995 | -1.551 | 7.444 |

Note: This data is for illustrative purposes and is based on calculations for different pyridazine (B1198779) derivatives, not 4,6-Dibromo-3-phenylpyridazine. Data is sourced from a study on the inhibitory action of pyridazines. researchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other molecules, including biological targets. In an MEP map, regions of negative potential (typically colored in shades of red) are associated with a high electron density and are prone to electrophilic attack. Regions of positive potential (colored in blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. The bromine atoms, being electronegative, would also influence the electron distribution. The phenyl ring would exhibit a more complex potential surface with regions of both negative (above and below the plane of the ring) and slightly positive (around the hydrogen atoms) potential. This information is critical for understanding non-covalent interactions, which are important in drug-receptor binding.

Molecular Docking and Dynamics Simulations (Relevant to Medicinal Chemistry Applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is used to predict the binding mode of a small molecule ligand (like this compound) to the active site of a target protein. The results of a docking study can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the binding stability and can reveal conformational changes in both the ligand and the protein upon binding.

Pyridazine derivatives have been the subject of numerous molecular docking studies to explore their potential as antimicrobial, anti-inflammatory, and anticancer agents. For example, some novel pyridazine derivatives have been docked into the active site of E. coli DNA gyrase subunit B, showing a good overlay with the co-crystallized ligand, suggesting their potential as antibacterial agents. nih.gov Similarly, other studies have investigated pyridazine hybrids as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov

Should this compound be investigated for a specific biological activity, molecular docking and MD simulations would be essential first steps to predict its binding mode and affinity for the target protein.

Table 2: Illustrative Molecular Docking Results for Pyridazine Derivatives Against a Biological Target

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyridazine-based inhibitor | E. coli DNA gyrase B | -8.5 | Asp55, Gly83, Thr171 |

| Triazolo[4,3-b]pyridazine | c-Met Kinase | -9.2 | Met1160, Tyr1230, Asp1222 |

| Pyrazole-pyridazine hybrid | COX-2 | -10.1 | Arg513, Phe518, Ser353 |

Note: This table presents hypothetical data based on typical results from molecular docking studies of various pyridazine derivatives against different protein targets to illustrate the type of information obtained. nih.govnih.govrsc.org

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction pathways. For a molecule like this compound, computational methods could be used to study its reactivity in various chemical transformations, such as nucleophilic aromatic substitution reactions where the bromine atoms are displaced.

By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation. This knowledge is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Approaches in Synthesis